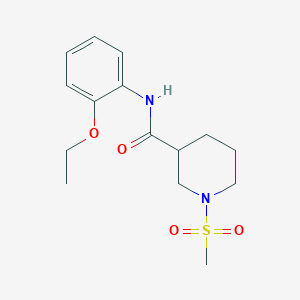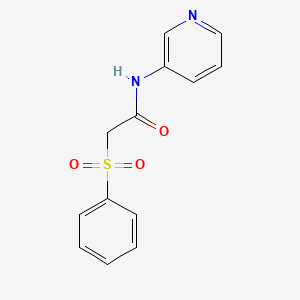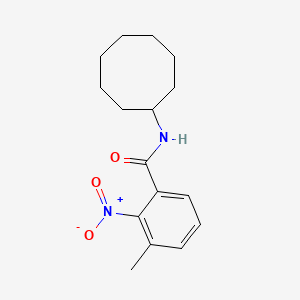
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of the A1 adenosine receptor. This compound has been extensively studied for its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has been widely used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions. It has been shown to be an effective tool for investigating the effects of adenosine receptor activation and inhibition on the cardiovascular, respiratory, and nervous systems. This compound has also been used to study the role of adenosine receptors in cancer, inflammation, and pain.
Wirkmechanismus
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide is a selective antagonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. The A1 receptor is involved in the regulation of various physiological processes, including cardiac function, vascular tone, and neurotransmission. This compound binds to the A1 receptor and prevents the binding of adenosine, which is the endogenous ligand for this receptor. This leads to a reduction in the activation of downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various systems. In the cardiovascular system, this compound has been shown to reduce heart rate, blood pressure, and myocardial oxygen consumption. In the respiratory system, this compound has been shown to reduce airway resistance and increase bronchodilation. In the nervous system, this compound has been shown to modulate neurotransmitter release and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the A1 adenosine receptor, which allows for precise investigation of the effects of adenosine receptor inhibition. This compound is also stable and easy to handle, which makes it a convenient tool for researchers. However, there are also some limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, which may limit its efficacy in some experiments. Additionally, it may have off-target effects on other adenosine receptor subtypes or unrelated receptors.
Zukünftige Richtungen
There are several directions for future research on N-(2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide. One area of interest is the role of adenosine receptors in cancer. This compound has been shown to have antitumor effects in some studies, and further investigation of this potential therapeutic application is warranted. Another area of interest is the use of this compound in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease. Finally, there is a need for further investigation of the off-target effects of this compound and the development of more selective adenosine receptor antagonists.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-16-10-11-19(27-2)18(13-16)21-20(23)15-7-6-12-22(14-15)28(24,25)17-8-4-3-5-9-17/h3-5,8-11,13,15H,6-7,12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMYYSATUSDLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-benzoyl-4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B4394861.png)

![methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B4394877.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394880.png)


![5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4394902.png)

![{1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4394932.png)

![1-(2-methoxyphenyl)-3-{[4-(1-piperidinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4394941.png)
![methyl {3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4394947.png)